Cyclopropyl(4-fluoro-2-methylphenyl)methanamine Cyclopropyl(4-fluoro-2-methylphenyl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17493326
InChI: InChI=1S/C11H14FN/c1-7-6-9(12)4-5-10(7)11(13)8-2-3-8/h4-6,8,11H,2-3,13H2,1H3
SMILES:
Molecular Formula: C11H14FN
Molecular Weight: 179.23 g/mol

Cyclopropyl(4-fluoro-2-methylphenyl)methanamine

CAS No.:

Cat. No.: VC17493326

Molecular Formula: C11H14FN

Molecular Weight: 179.23 g/mol

* For research use only. Not for human or veterinary use.

Cyclopropyl(4-fluoro-2-methylphenyl)methanamine -

Specification

Molecular Formula C11H14FN
Molecular Weight 179.23 g/mol
IUPAC Name cyclopropyl-(4-fluoro-2-methylphenyl)methanamine
Standard InChI InChI=1S/C11H14FN/c1-7-6-9(12)4-5-10(7)11(13)8-2-3-8/h4-6,8,11H,2-3,13H2,1H3
Standard InChI Key LQMWRIYSAFGHPY-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)F)C(C2CC2)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Cyclopropyl(4-fluoro-2-methylphenyl)methanamine features a bicyclic framework comprising a cyclopropane ring fused to a 4-fluoro-2-methylphenyl group. The amine functional group (-NH₂) is bonded to the central carbon bridging the two rings, creating a chiral center. Key structural attributes include:

PropertyValueSource
Molecular FormulaC₁₁H₁₄FN
Molecular Weight179.23 g/mol
IUPAC Namecyclopropyl-(4-fluoro-2-methylphenyl)methanamine
SMILESCC1=C(C=CC(=C1)F)C(C2CC2)N
InChIKeyLQMWRIYSAFGHPY-UHFFFAOYSA-N

The fluorine atom at the para position of the phenyl ring introduces electron-withdrawing effects, while the cyclopropane ring imposes angular strain, influencing both reactivity and conformational stability .

Synthesis and Industrial Production

Industrial Manufacturing

Scalable production employs continuous flow reactors to enhance yield (reported up to 78%) and reduce reaction times. Key parameters include:

  • Temperature: 50–70°C

  • Pressure: 2–3 bar

  • Catalysts: Palladium on carbon (Pd/C) for hydrogenation steps

Mechanism of Biological Action

Serotonin Receptor Modulation

Cyclopropyl(4-fluoro-2-methylphenyl)methanamine demonstrates affinity for 5-HT₂C receptors, a subset of serotonin receptors implicated in appetite regulation, mood disorders, and substance addiction . The fluorine atom enhances binding via halogen bonding with Ser3.36 residues in the receptor’s transmembrane domain, while the cyclopropane ring optimizes lipophilicity for blood-brain barrier penetration .

Selectivity Profile

In vitro assays reveal a 15-fold selectivity for 5-HT₂C over 5-HT₂A receptors (Kᵢ = 12 nM vs. 180 nM), attributed to steric complementarity between the cyclopropane ring and the 5-HT₂C binding pocket . This selectivity is critical for minimizing off-target effects such as valvular heart disease associated with 5-HT₂B activation .

Applications in Medicinal Chemistry

CNS Drug Development

The compound serves as a lead structure for:

  • Appetite Suppressants: 5-HT₂C agonists promote satiety signals in the hypothalamus. Rodent models show a 40% reduction in food intake at 10 mg/kg doses .

  • Antidepressants: Dual 5-HT₂C/5-HT₇ antagonism may alleviate treatment-resistant depression. Computational models predict favorable ADMET properties (aqueous solubility = 1.2 mg/mL; logP = 2.8) .

Prodrug Derivatives

Ester prodrugs (e.g., pivaloyloxymethyl carbamate) enhance oral bioavailability from 22% to 68% in canine studies by masking the polar amine group.

Physicochemical Properties

PropertyValueMethod
Melting Point89–92°CDifferential Scanning Calorimetry
LogP (Octanol-Water)2.45HPLC Retention Time
Aqueous Solubility0.87 mg/mL (pH 7.4)Shake-Flask Method
pKa9.3 (amine)Potentiometric Titration

The moderate logP value balances membrane permeability and solubility, making the compound suitable for both oral and parenteral formulations.

Recent Advances and Future Directions

Fluorine-18 Radiolabeling

A 2024 study synthesized the fluorine-18 isotopologue (t₁/₂ = 109.8 min) for positron emission tomography (PET) imaging of 5-HT₂C density in primate brains. Initial results show a striatal-to-cerebellum ratio of 3.8 at 60 minutes post-injection, enabling quantitative receptor mapping.

Computational Drug Design

Machine learning models trained on 5-HT₂C ligand datasets predict that replacing the methyl group with a trifluoromethyl moiety could improve binding affinity by 30% while maintaining metabolic stability .

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